molecular formula C23H26N6O2 B6421417 N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946349-00-4

N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6421417
CAS No.: 946349-00-4
M. Wt: 418.5 g/mol
InChI Key: HNYXVWNGWMEFMS-UHFFFAOYSA-N
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Description

N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine diamine derivative characterized by substitutions at the N4 and N6 positions of the pyrimidine core. The N4 position is occupied by a 4-methoxyphenyl group, while the N6 position features a 3-ethoxypropyl chain.

Pyrazolo-pyrimidine scaffolds are synthesized via nucleophilic substitution reactions, often involving dichloropyrimidine intermediates and amine-containing substituents. For example, similar compounds in the evidence were synthesized using ethanol as a solvent and DIEA (N,N-diisopropylethylamine) as a base, followed by purification via FCC (flash column chromatography) .

Properties

IUPAC Name

6-N-(3-ethoxypropyl)-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-3-31-15-7-14-24-23-27-21(26-17-10-12-19(30-2)13-11-17)20-16-25-29(22(20)28-23)18-8-5-4-6-9-18/h4-6,8-13,16H,3,7,14-15H2,1-2H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYXVWNGWMEFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4, μg/mL) Key References
Target Compound 4-Methoxyphenyl 3-Ethoxypropyl C24H27N7O2 445.52 Not reported
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-... 3,4-Dimethylphenyl 3-Methoxypropyl C23H26N6O 402.50 Not reported
N6-(3-Chloro-4-methoxyphenyl)-1-methyl-N4-phenyl-... Phenyl 3-Chloro-4-methoxyphenyl C19H17ClN6O 380.84 Not reported
PR5-LL-CM01 (PRMT5 inhibitor) 3,4-Dimethylphenyl 2-Dimethylaminoethyl C23H27N7 401.51 Not reported
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-... 3-Chloro-4-methylphenyl Ethyl C15H17ClN6 316.79 0.5
N4,N6-Bis(isopropyl)-1-phenyl-... Isopropyl Isopropyl C17H22N6 310.40 Not reported

Key Observations:

Substituent Bulk and Polarity: The target compound’s 3-ethoxypropyl chain (N6) introduces greater hydrophobicity compared to shorter chains like ethyl (e.g., ) or polar groups like morpholinoethyl (e.g., ). The 4-methoxyphenyl group (N4) enhances electron-donating capacity relative to halogenated or alkylated phenyl groups (e.g., 3-chloro-4-methylphenyl in ).

Solubility :

  • N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-... exhibits low aqueous solubility (0.5 μg/mL), likely due to its chloro and methyl substituents . The target compound’s ethoxypropyl group may improve solubility compared to purely hydrophobic chains.

Biological Activity: PR5-LL-CM01 () demonstrates PRMT5 (protein arginine methyltransferase 5) inhibition, highlighting the role of dimethylaminoethyl and dimethylphenyl groups in targeting epigenetic enzymes. The target compound’s methoxy and ethoxy groups may modulate selectivity for other kinases or receptors.

Insights:

  • High-yield syntheses (e.g., 92% for compound 4j ) are achievable with polar substituents like hydroxyethyl, which may facilitate crystallization.
  • The target compound’s ethoxypropyl group could align with moderate yields (~60–70%) typical of FCC-purified analogs .

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